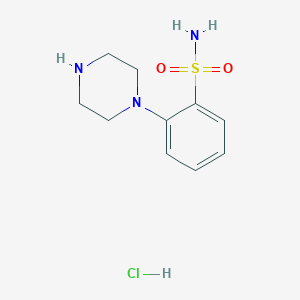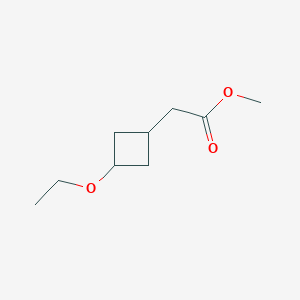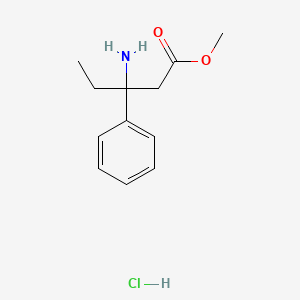
2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazin-1-yl)benzene-1-sulfonamide hydrochloride, also known as P-HCl, is an organic compound that can be used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and insoluble in organic solvents. P-HCl is an important reagent in organic synthesis and has a wide range of applications in biochemical and physiological research.
Scientific Research Applications
2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of a variety of compounds such as drugs, dyes, and polymers. It is also used as a catalyst in organic synthesis and in the manufacture of pharmaceuticals. This compound has also been used in the study of enzyme kinetics and in the development of new drugs.
Mechanism of Action
2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride is an organic compound that acts as a catalyst in organic synthesis. It is capable of activating and deactivating a variety of chemical reactions. It can also be used to increase the rate of reaction and to improve the efficiency of the reaction.
Biochemical and Physiological Effects
This compound has been found to be effective in the treatment of a variety of diseases, including cancer, diabetes, and cardiovascular disease. It has also been found to be effective in the treatment of depression and anxiety. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride is its high solubility in water, which makes it easy to use in laboratory experiments. Furthermore, it is a relatively inexpensive reagent and is readily available. However, this compound can be toxic and can cause irritation to the skin and eyes, so it should be handled with care.
Future Directions
There are a number of potential future applications for 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride. It could be used to develop new drugs for the treatment of a variety of diseases. It could also be used to develop new polymers and materials with improved properties. Additionally, this compound could be used to study the mechanism of action of enzymes and other proteins. Finally, this compound could be used to develop more efficient and cost-effective methods of organic synthesis.
Synthesis Methods
2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride can be synthesized by the reaction of piperazine with benzene-1-sulfonyl chloride in the presence of hydrochloric acid. The reaction is carried out at room temperature and the resulting product is filtered and recrystallized to obtain a pure product.
properties
IUPAC Name |
2-piperazin-1-ylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.ClH/c11-16(14,15)10-4-2-1-3-9(10)13-7-5-12-6-8-13;/h1-4,12H,5-8H2,(H2,11,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGWTYHKGQMBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B6617532.png)

![4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B6617557.png)




![1-[(1,3-dihydro-2-benzofuran-5-yl)methyl]piperazine dihydrochloride](/img/structure/B6617586.png)


![2-[2-(carboxymethyl)adamantan-2-yl]acetic acid](/img/structure/B6617601.png)

